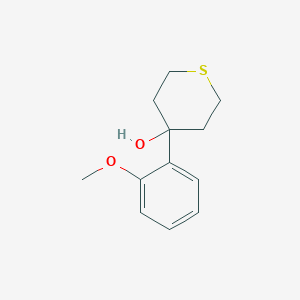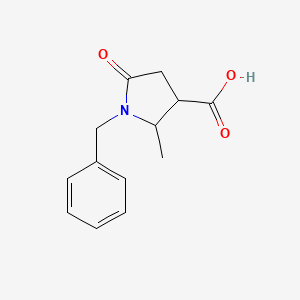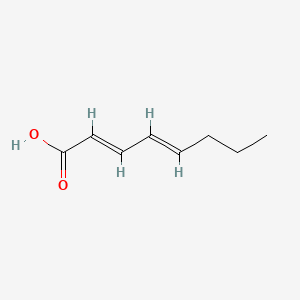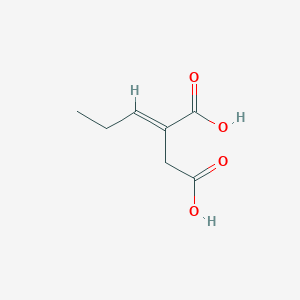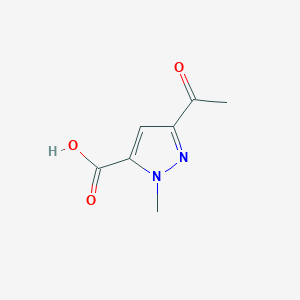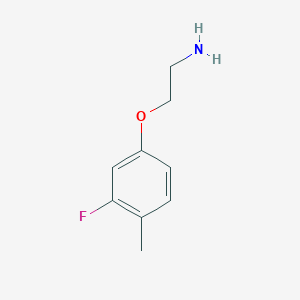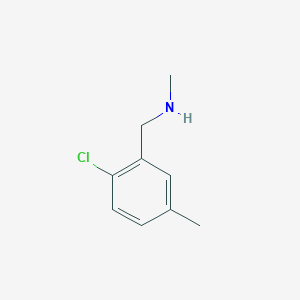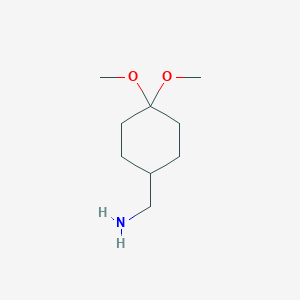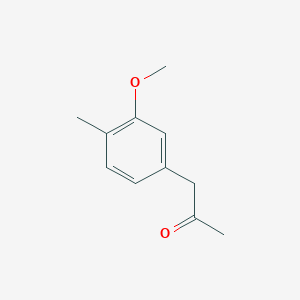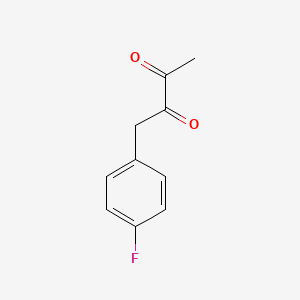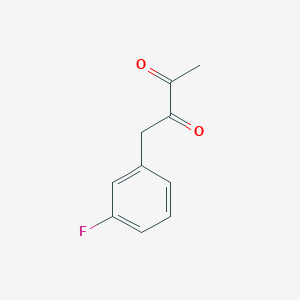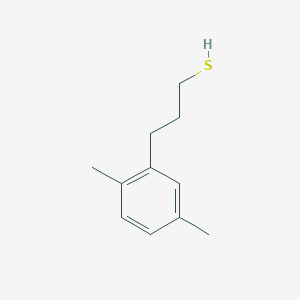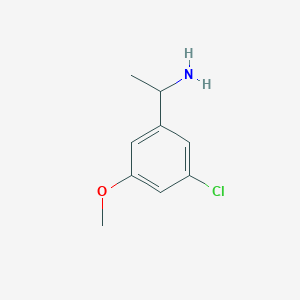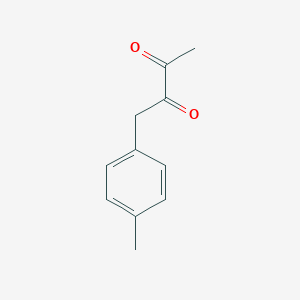
1-(4-Methylphenyl)butane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)butane-2,3-dione is an organic compound with the molecular formula C11H12O2. It is also known as 1-(4-methylphenyl)-1,3-butanedione. This compound is characterized by the presence of a butane-2,3-dione moiety attached to a 4-methylphenyl group. It is a colorless to yellowish liquid that is soluble in most organic solvents and slightly soluble in water .
Méthodes De Préparation
The synthesis of 1-(4-Methylphenyl)butane-2,3-dione typically involves the condensation reaction of acetophenone and ethyl acetate. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product . The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control. The use of advanced techniques such as distillation and crystallization may be employed to obtain high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
1-(4-Methylphenyl)butane-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diketone moiety to corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
Applications De Recherche Scientifique
1-(4-Methylphenyl)butane-2,3-dione has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activities, making it a valuable starting material for the development of new drugs and bioactive molecules.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in treating various medical conditions.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)butane-2,3-dione and its derivatives involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the structure and functional groups present in the compound. For example, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects in medical applications .
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)butane-2,3-dione can be compared with similar compounds such as:
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione: This compound has a trifluoromethyl group instead of the butane-2,3-dione moiety, which may result in different chemical and biological properties.
4-Methylacetophenone: This compound lacks the butane-2,3-dione moiety and has different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse scientific research applications.
Propriétés
IUPAC Name |
1-(4-methylphenyl)butane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)7-11(13)9(2)12/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQCMAQMOAZSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
